molecular formula C17H17N3O2S B12705120 Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide CAS No. 129885-02-5

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide

Cat. No.: B12705120
CAS No.: 129885-02-5
M. Wt: 327.4 g/mol
InChI Key: UTYPCHGGBVYWOG-UHFFFAOYSA-N
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Description

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C17-H17-N3-O2-S and a molecular weight of 327.43 . This compound is known for its unique structure, which includes an acridine moiety, an ethoxy group, and a thioacetic acid hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide typically involves the reaction of 2-ethoxy-9-acridinylthiol with acetic acid hydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to yield the corresponding thiol or hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The thioacetic acid hydrazide group may also interact with enzymes and proteins, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide include:

Biological Activity

Acetic acid derivatives, particularly hydrazides, have gained attention in medicinal chemistry due to their diverse biological activities. The compound acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is of particular interest for its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of acetic acid hydrazides typically involves the reaction of acetic acid derivatives with hydrazine or its derivatives. The compound can be synthesized through a multi-step process involving the formation of an acridine-based thioether followed by hydrazide formation. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that hydrazides exhibit significant antimicrobial properties. A study on various hydrazide-hydrazone derivatives reported that compounds similar to acetic acid hydrazides showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.488 μg/ml against reference strains, outperforming standard antibiotics like cefuroxime and ampicillin .

CompoundMIC (μg/ml)Activity Type
Compound 60.488Gram-positive bacteria
Compound 141.5Gram-negative bacteria
Compound 267.81Fungal strains

Anticancer Activity

Hydrazides have also shown promise in anticancer research. Compounds derived from hydrazine have been evaluated for their cytotoxic effects against various cancer cell lines. One study indicated that specific hydrazide derivatives exhibited IC50 values in the low micromolar range against HepG-2 liver cancer cells, indicating potential for further development as anticancer agents .

The mechanisms underlying the biological activities of acetic acid hydrazides are multifaceted:

  • Antimicrobial Mechanism : Hydrazides may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways, including oxidative stress and inhibition of key signaling pathways involved in cell proliferation .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, a series of hydrazide derivatives were tested against Mycobacterium tuberculosis strains. One compound demonstrated an MIC of 1.56 μg/ml, significantly lower than first-line treatments .
  • Cytotoxicity Assessment : A novel hydrazide derivative was evaluated for its cytotoxicity against multiple cancer cell lines. The results showed selective toxicity with minimal effects on normal cells, suggesting a favorable therapeutic index .

Properties

CAS No.

129885-02-5

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21)

InChI Key

UTYPCHGGBVYWOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN

Origin of Product

United States

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